molecular formula C16H20N8 B12341361 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341361
M. Wt: 324.38 g/mol
InChI Key: PHZIXWBWYHQUGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure that the compound can be produced in large quantities while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific kinases. It acts as an adenosine triphosphate (ATP) competitive inhibitor, binding to the active site of the kinase and preventing ATP from binding. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby affecting various cellular processes such as cell cycle progression and DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer high selectivity and potency as a kinase inhibitor. This makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[6-[methyl(piperidin-4-ylmethyl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c1-24(10-12-2-4-18-5-3-12)16-6-14(21-11-22-16)23-15-9-19-13(7-17)8-20-15/h6,8-9,11-12,18H,2-5,10H2,1H3,(H,20,21,22,23)

InChI Key

PHZIXWBWYHQUGM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCNCC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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